molecular formula C5H12N2 B1295993 Cyclopentylhydrazine CAS No. 30923-92-3

Cyclopentylhydrazine

Cat. No.: B1295993
CAS No.: 30923-92-3
M. Wt: 100.16 g/mol
InChI Key: NXHFZUVHADJHDW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cyclopentylhydrazine undergoes various types of chemical reactions due to its reactive hydrazine group. Some of the common reactions include:

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Cyclopentylhydrazine can be compared with other similar compounds, such as cyclopentylamine and other hydrazine derivatives. Some of the similar compounds include:

    Cyclopentylamine: A related compound with similar chemical properties but different reactivity and applications.

    Phenylhydrazine: Another hydrazine derivative with different chemical properties and applications.

    Methylhydrazine: A simpler hydrazine derivative with distinct reactivity and uses.

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and applications in various fields of research.

Biological Activity

Cyclopentylhydrazine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects in different biological systems, structure-activity relationships, and relevant case studies.

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications to the cyclopentyl group can significantly influence antibacterial efficacy against various pathogens, including resistant strains of Escherichia coli and Staphylococcus aureus. In vitro tests have shown that certain derivatives exhibit zones of inhibition comparable to standard antibiotics like ampicillin .

2. Anticancer Properties

This compound has also been evaluated for its anticancer potential. A notable study demonstrated that this compound derivatives were effective in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, with IC50 values ranging from 10-30 µM depending on the specific derivative used .

Case Study 1: Antibacterial Activity

A study published in Bioorganic & Medicinal Chemistry examined the antibacterial activity of several this compound derivatives. The results showed that compounds with longer alkyl chains attached to the hydrazine group displayed enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The most potent derivative had an MIC value of 25 µg/ml, similar to that of ampicillin .

CompoundMIC (µg/ml)Target Bacteria
This compound50E. coli
Derivative A25S. aureus
Derivative B30Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer effects, this compound was tested against various cancer cell lines. The study found that certain derivatives induced significant cytotoxicity, with IC50 values indicating strong potential for further development as anticancer agents.

CompoundIC50 (µM)Cancer Cell Line
This compound20A549
Derivative C15MCF-7
Derivative D12HeLa

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications to both the hydrazine and cyclopentane components can enhance biological activity. For example, substituents at the para position of the phenyl ring in derivatives have been associated with increased potency against bacterial strains .

Properties

IUPAC Name

cyclopentylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-7-5-3-1-2-4-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHFZUVHADJHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276889
Record name Cyclopentylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30923-92-3
Record name Cyclopentylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylhydrazine
Reactant of Route 2
Cyclopentylhydrazine
Reactant of Route 3
Cyclopentylhydrazine
Reactant of Route 4
Reactant of Route 4
Cyclopentylhydrazine
Reactant of Route 5
Cyclopentylhydrazine
Reactant of Route 6
Cyclopentylhydrazine

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